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molecular formula C12H11Cl2NO2 B8713895 ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

ethyl 4,6-dichloro-1-methyl-1H-indole-2-carboxylate

Cat. No. B8713895
M. Wt: 272.12 g/mol
InChI Key: WRIPXJXTRYMNOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741339B2

Procedure details

NaH (60% dispersion in mineral oil, 0.24 g, 6 mmole) was washed with hexanes, then was suspended in anhydrous DMF (16 mL). The mixture was cooled to 0° C., and ethyl 4,6-dichloroindole-2-carboxylate (1.03 g, 4 mmole) was added. After 2-3 min, iodomethane (1.3 mL, 20 mmole) was added, and the mixture was warmed to RT. The mixture became thick, and stirring became difficult for several minutes. After 0.5 hr, the reaction was cooled to 0° C. and quenched with 10% NH4Cl (2 mL). The mixture was concentrated to dryness, and the residue was partitioned between Et2O (50 mL) and H2O (10 mL). The layers were separated and the organic layer was washed with H2O (5 mL), dried (MgSO4), and filtered, and the filter pad was washed with a little CH2Cl2. Concentration afforded the title compound (1.06 g, 97%) as an off-white solid: 1H NMR (400 MHz, CDCl3) δ 7.34 (s, 1 H), 7.30 (s, 1 H), 7.17 (d, J=1.5 Hz, 1 H), 4.39 (q, J=7.1 Hz, 2 H), 4.05 (s, 3 H), 1.42 (t, J=7.1 Hz, 3 H); MS (ES) m/e 272 and 274 (M+H)+.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:8]2.I[CH3:20]>CN(C=O)C>[Cl:3][C:4]1[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]2[C:5]=1[CH:6]=[C:7]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:8]2[CH3:20] |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
ClC1=C2C=C(NC2=CC(=C1)Cl)C(=O)OCC
Step Three
Name
Quantity
1.3 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
16 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to RT
WAIT
Type
WAIT
Details
became difficult for several minutes
WAIT
Type
WAIT
Details
After 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 10% NH4Cl (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between Et2O (50 mL) and H2O (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with H2O (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter pad was washed with a little CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) min
Name
Type
product
Smiles
ClC1=C2C=C(N(C2=CC(=C1)Cl)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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